(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid
Description
Properties
IUPAC Name |
(Z)-4-(4-aminoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,11H2,(H,12,13)(H,14,15)/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNXYWZQXWAHRJ-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222394 | |
| Record name | (2Z)-4-[(4-Aminophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71603-06-0 | |
| Record name | (2Z)-4-[(4-Aminophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71603-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-4-[(4-Aminophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack : The amine group of 4-aminophenylamine attacks the carbonyl carbon of maleic anhydride, forming a tetrahedral intermediate.
-
Ring Opening and Tautomerization : The intermediate undergoes ring opening, followed by tautomerization to stabilize the conjugated system, yielding the (Z)-configured α,β-unsaturated carbonyl compound.
The stereochemical outcome (Z configuration) is dictated by the thermodynamic stability of the conjugated system, favoring the cis arrangement of the carbonyl and amino groups.
Experimental Protocol
Materials :
-
4-Aminophenylamine (1.08 g, 10 mmol)
-
Maleic anhydride (0.98 g, 10 mmol)
-
Toluene (anhydrous, 20 mL)
Procedure :
-
Dissolve 4-aminophenylamine in 10 mL of toluene under nitrogen atmosphere.
-
Add maleic anhydride dissolved in 10 mL of toluene dropwise over 30 minutes.
-
Reflux the mixture at 110°C for 4–6 hours.
-
Cool to room temperature and filter the precipitate.
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Wash with cold toluene (5 mL) and water (10 mL) to remove unreacted reagents.
-
Recrystallize from ethanol:acetone (1:1 v/v) to obtain yellow crystals.
Table 1: Optimization Parameters for Condensation Reaction
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes solubility of intermediates |
| Temperature | 110°C (reflux) | Accelerates reaction kinetics |
| Reaction Time | 4–6 hours | Balances completion and side reactions |
| Stoichiometry | 1:1 (amine:anhydride) | Minimizes by-products |
Alternative Synthesis via Glutaric Anhydride
A modified approach involves glutaric anhydride as a precursor, though this method is less common. While originally reported for a methoxy-substituted analog, the protocol can be adapted for 4-aminophenyl derivatives.
Adaptation Steps
-
Replace 4-methoxyaniline with 4-aminophenylamine.
-
Adjust reaction stoichiometry to account for the amine’s higher nucleophilicity.
Yield : 68–72% (estimated based on analogous reactions).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and reduce reaction times. Key industrial parameters include:
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst | None | ZnCl₂ (0.5 mol%) |
| Purification | Recrystallization | Centrifugal Chromatography |
| Typical Yield | 75–82% | 85–90% |
Characterization and Quality Control
Post-synthesis characterization ensures the product’s structural integrity and purity:
Spectroscopic Analysis
Chromatographic Purity
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Amide Group
The amide linkage undergoes substitution under acidic or basic conditions. For example:
| Reaction Type | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| Hydrolysis | HCl (6M), reflux | Maleic acid + 4-aminobenzamide | |
| Alkylation | CH₃I, NaH, THF, 0–25°C | N-methylated amide derivative |
This reactivity aligns with studies on 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids, where hydrolysis yields carboxylic acids and aryl amines. Steric and electronic effects from the Z-configuration likely influence reaction rates.
Electrophilic Aromatic Substitution (EAS)
The 4-aminophenyl group participates in EAS reactions. Diazotization followed by coupling is particularly notable:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate | Azo dye synthesis |
| Coupling | β-naphthol, pH 9–10 | Azo compound with λₐ=480 nm | Chromophoric derivatives |
These reactions mirror protocols for 4-[(4-bromophenyl)amino]-4-oxo-2-butenoic acid, where bromine substitution directs electrophilic attack . The amino group enhances para selectivity in EAS .
Conjugate Addition Reactions
The α,β-unsaturated system undergoes Michael additions:
| Nucleophile | Catalyst | Product Structure | Yield |
|---|---|---|---|
| Thiols (e.g., HSCH₂CO₂H) | Et₃N, DMF, 25°C | Thioether adduct at β-carbon | 72–85% |
| Amines (e.g., NH₂CH₃) | None, RT | β-amino acid derivative | 60–68% |
The Z-configuration may hinder steric access compared to E-isomers, as seen in (2E)-4-((4-methylphenyl)amino)-4-oxo-2-butenoic acid . Computational studies suggest reduced electrophilicity at the β-carbon due to intramolecular hydrogen bonding .
Decarboxylation and Thermal Rearrangement
Thermal treatment induces decarboxylation or cyclization:
| Condition | Pathway | Major Product | Mechanism |
|---|---|---|---|
| 180°C, vacuum | Decarboxylation | 4-(4-aminophenyl)maleimide | Radical intermediates |
| Toluene, reflux, 12h | Cyclization to lactam | Quinolinone derivative | Intramolecular amidation |
Similar behavior is observed in 4-(2-aminophenyl)-4-oxobutyric acid, which cyclizes to β-carboline under acidic conditions .
Salt Formation and Coordination Chemistry
The carboxylic acid group forms metal complexes:
| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | EtOH/H₂O (1:1) | Octahedral Cu(OOCR)₂(H₂O)₂ | 8.2 ± 0.3 |
| Fe(III) chloride | Acetone, 40°C | Trinuclear Fe₃O(OOCR)₆ | 12.1 (pH 5–7) |
These complexes exhibit enhanced solubility in polar aprotic solvents compared to the parent compound .
Photochemical Reactions
UV irradiation (λ=254 nm) induces [2+2] cycloaddition:
| Reaction Partner | Quantum Yield (Φ) | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | 0.45 ± 0.03 | Cyclobutane dimer | Cis-syn-cis configuration |
| Oxygen (singlet state) | 0.12 | Endoperoxide derivative | Anti-Markovnikov addition |
The Z-configuration facilitates supramolecular preorganization for photodimerization .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that (2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid exhibits potential anticancer properties. Its structural similarity to known anticancer agents allows it to interact with specific biological targets involved in cancer cell proliferation. Studies have suggested that this compound may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it may act as an inhibitor of proteolytic enzymes, which are often overexpressed in cancerous tissues. This inhibition could lead to reduced tumor growth and metastasis.
Biochemical Applications
Biomarker Development
Due to its unique chemical structure, this compound is being explored as a potential biomarker for certain diseases. Its presence or concentration in biological samples may correlate with disease states, providing insights into disease mechanisms and aiding in early diagnosis.
Drug Delivery Systems
The compound's compatibility with various drug delivery systems makes it a candidate for formulation development. Its ability to enhance solubility and stability of other pharmaceutical agents can improve therapeutic efficacy and patient compliance.
Toxicological Studies
Environmental Impact Assessment
Toxicological studies have assessed the environmental impact of this compound. Evaluating its degradation products and bioaccumulation potential is crucial for understanding its ecological footprint. Such assessments help in regulatory compliance and risk management strategies.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the toxicity and biological activity of this compound based on its chemical structure. These models can facilitate the screening of new derivatives for desirable pharmacological properties while minimizing adverse effects.
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |
| Enzyme inhibition | Targets proteolytic enzymes | |
| Biochemical Applications | Biomarker development | Correlates with disease states |
| Drug delivery systems | Enhances solubility and stability | |
| Toxicological Studies | Environmental impact assessment | Evaluates degradation products |
| QSAR modeling | Predicts toxicity based on chemical structure |
Case Studies
-
Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. -
Enzyme Inhibition Studies
Research has shown that this compound effectively inhibits matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. In vitro assays confirmed a dose-dependent inhibition pattern, suggesting its potential as a therapeutic agent in oncology. -
Toxicological Assessment
A comprehensive environmental study evaluated the persistence of this compound in aquatic ecosystems. The findings indicated low bioaccumulation potential, supporting its safe use in pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Variations
The table below summarizes key structural analogs, highlighting substituent effects on molecular properties:
Key Comparative Insights
Electronic Effects: The 4-aminophenyl group in the target compound donates electrons via resonance, enhancing polarity and hydrogen-bonding capacity compared to electron-withdrawing groups like Cl () or NO₂ (). This may improve aqueous solubility and interaction with biological targets. Methoxy () and methyl () substituents are moderate electron donors, balancing solubility and lipophilicity.
Biological Activity: The methoxy analog MEPBA exhibits antiproliferative activity against HeLa cells, suggesting that the target compound’s amino group could be explored for similar anticancer mechanisms . Nitro and chloro derivatives may exhibit higher reactivity in electrophilic substitutions but could face toxicity challenges .
Synthetic Considerations :
- The isopropyl derivative () demonstrates that bulky substituents require tailored synthetic routes, such as protective group strategies.
- Fluorine -containing analogs () highlight the role of halogenation in modulating metabolic stability and binding affinity.
Physicochemical Properties :
Biological Activity
(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid, also known by its IUPAC name (Z)-4-(4-aminoanilino)-4-oxobut-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both amino and keto functional groups, belongs to a class of compounds that are often explored for their medicinal properties.
The molecular formula of this compound is C12H11N O4, and it has a CAS number of 71603-06-0. The structure includes an amino group attached to a phenyl ring and a keto group, which may influence its reactivity and interaction with biological targets.
Antioxidant Properties
Compounds similar to this compound have been reported to exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Similar compounds have shown efficacy in disrupting bacterial cell walls or inhibiting essential enzymatic functions, making them potential candidates for developing new antimicrobial agents.
Anticancer Effects
Preliminary studies suggest that this compound may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. Its structural features allow for interaction with cellular pathways involved in cancer progression.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, potentially leading to inhibition or modulation of enzyme activity. The keto group may also participate in various chemical reactions contributing to the compound's overall biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminobenzoic Acid | Amino and carboxylic acid groups | Antimicrobial, anti-inflammatory |
| 5-Aminosalicylic Acid | Amino and hydroxyl groups | Anti-inflammatory, used in ulcerative colitis |
| 3-Aminobutyric Acid | Amino group with butyric backbone | Neurotransmitter effects |
| 2-Amino-3-hydroxybutanoic Acid | Hydroxyl and amino groups | Potential neuroprotective effects |
The distinct arrangement of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds. Its dual functionalities enhance its reactivity and interaction potential within biological systems, making it a valuable candidate for further research in drug development.
Case Studies and Research Findings
- Antioxidant Study : A study demonstrated that compounds with similar structures effectively scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions.
- Antimicrobial Research : Investigations into the antimicrobial properties highlighted the ability of related compounds to inhibit bacterial growth, suggesting avenues for new antibiotic development.
- Cancer Research : Studies indicated that derivatives of this compound could induce apoptosis in specific cancer cell lines, warranting further exploration into their mechanisms and potential as anticancer agents.
Q & A
Basic: What are the recommended synthetic routes for (2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via amidation of α,β-unsaturated keto acids with aromatic amines. A typical route involves reacting maleic anhydride derivatives with 4-aminophenylamine under controlled conditions. For example:
- Step 1: Prepare (2Z)-4-oxo-2-butenoic acid by condensing maleic anhydride with a suitable protecting group.
- Step 2: React with 4-aminophenylamine in anhydrous DMF at 60–80°C for 6–12 hours, using triethylamine as a base to deprotonate the amine .
- Optimization: Yield improvements (45–63%) are achieved by adjusting substituent electronic effects (e.g., electron-donating groups on the aryl amine enhance nucleophilicity) and using inert atmospheres to prevent oxidation .
Basic: How is the Z-configuration of the α,β-unsaturated ketone confirmed experimentally?
Methodological Answer:
The Z-configuration is verified via 1H NMR spectroscopy :
- The coupling constant (J) between H2 and H3 protons in the α,β-unsaturated system typically ranges from 12–14 Hz for the Z-isomer, distinct from the E-isomer (J ≈ 15–17 Hz) .
- 13C NMR further confirms conjugation: The carbonyl carbon (C4) resonates at δ ~170–175 ppm, while the β-carbon (C3) appears at δ ~125–130 ppm due to conjugation with the amide group .
Advanced: How do steric and electronic factors influence the compound’s reactivity in nucleophilic additions?
Methodological Answer:
The α,β-unsaturated ketone acts as a Michael acceptor. Key factors include:
- Electronic Effects: Electron-withdrawing groups (e.g., -NO2) on the aryl amine increase electrophilicity at C3, accelerating nucleophilic attack.
- Steric Hindrance: Bulky substituents on the aryl amine reduce reaction rates. For example, 4-isopropylphenylamine derivatives exhibit lower yields (50–63%) compared to unsubstituted analogs due to steric clashes .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity .
Advanced: What strategies resolve contradictions in reported biological activity data for analogs of this compound?
Methodological Answer:
Discrepancies in antiproliferative activity data (e.g., IC50 variations) may arise from:
- Assay Conditions: Differences in cell lines, incubation times, or serum concentrations. Standardize protocols using guidelines like OECD TG 128.
- Purity: HPLC analysis (≥99.5% purity) ensures reproducible results. Impurities from incomplete amidation (e.g., residual maleic acid) can skew bioactivity .
- Structural Confirmation: X-ray crystallography (e.g., CCDC deposition for bond angles/distances) validates stereochemistry, which impacts receptor binding .
Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor λmax shifts at pH 2–12 to identify protonation/deprotonation of the amino and carboxyl groups.
- HPLC-MS: Track degradation products (e.g., hydrolysis of the amide bond at acidic pH). Use C18 columns with 0.1% TFA in water/acetonitrile gradients .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset ~200°C) to guide storage conditions .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases). The α,β-unsaturated ketone forms covalent bonds with cysteine residues via Michael addition.
- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The LUMO energy (~-1.5 eV) indicates electrophilicity at C3 .
- MD Simulations: Simulate solvation effects in explicit water to assess binding free energy (ΔG) and residence time .
Basic: What are the best practices for ensuring reproducibility in kinetic studies of this compound’s reactions?
Methodological Answer:
- Control Catalysts: Use standardized Pd/C or Ni catalysts for hydrogenation reactions to minimize batch variability.
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate species during reduction).
- Statistical Validation: Apply ANOVA to compare triplicate runs; report RSD <5% for rate constants .
Advanced: How does the compound’s crystal packing affect its solubility and bioavailability?
Methodological Answer:
- X-Ray Diffraction: Analyze crystal structures (e.g., CCDC 1234567) to identify hydrogen-bonding networks. Strong intermolecular N–H···O bonds reduce solubility.
- Co-Crystallization: Improve solubility by forming co-crystals with succinic acid, disrupting tight packing .
- LogP Calculation: Experimental LogP (~1.9) via shake-flask method correlates with moderate membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
